3-(2-Methoxypyridin-4-yl)aniline
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Overview
Description
3-(2-Methoxypyridin-4-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group attached to a pyridine ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxypyridin-4-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . Another method involves the reduction of nitro compounds followed by functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The choice of reagents and solvents, as well as reaction parameters, are crucial for scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxypyridin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(2-Methoxypyridin-4-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Methoxypyridin-4-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and pyridine groups can enhance binding affinity and selectivity towards these targets . The pathways involved often include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(1-methylcyclohexyl)aniline: This compound features a chloro group and a cyclohexyl moiety, making it structurally distinct but functionally similar in some reactions.
3-((2-methoxypyridin-3-yl)amino)-3-methylbutan-1-ol: This compound has a similar pyridine and methoxy structure but differs in the attached functional groups.
Uniqueness
3-(2-Methoxypyridin-4-yl)aniline is unique due to its specific combination of a methoxy group and a pyridine ring attached to an aniline moiety. This structure imparts distinct electronic and steric properties, making it valuable for targeted applications in synthesis and material science .
Properties
Molecular Formula |
C12H12N2O |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-(2-methoxypyridin-4-yl)aniline |
InChI |
InChI=1S/C12H12N2O/c1-15-12-8-10(5-6-14-12)9-3-2-4-11(13)7-9/h2-8H,13H2,1H3 |
InChI Key |
NXXMCYWNXYBRGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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